
SCH 39166 Hydrobromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C19H21BrClNO
- Molecular Weight : 394.7 g/mol
- IUPAC Name : 11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a]benzazepin-12-ol;hydrobromide
- CAS Number : 1227675-51-5
The compound's structure features a complex fused ring system that contributes to its biological activity and receptor selectivity.
Dopamine Receptor Antagonism
Ecopipam is primarily recognized for its role as a selective antagonist of the dopamine D1 and D5 receptors. This specificity allows it to modulate dopamine-related pathways effectively:
- Mechanism of Action : By blocking dopamine D1 and D5 receptors, ecopipam reduces dopamine-mediated signaling. This action is crucial for studying various neurological conditions where dopamine dysregulation is implicated.
Research in Neuropsychiatric Disorders
Ecopipam has been investigated for its potential therapeutic effects in several neuropsychiatric disorders:
- Tourette Syndrome :
- Substance Use Disorders :
-
Parkinson’s Disease :
- Its antagonistic effects on dopamine receptors may provide insights into managing symptoms related to dopaminergic therapies in Parkinson's disease patients.
Experimental Studies and Case Reports
A variety of studies have documented the effects of ecopipam across different models:
- Animal Studies : Preclinical trials have shown that ecopipam administration leads to significant behavioral changes in animal models of addiction and anxiety disorders. These studies often utilize rodent models to assess the drug's efficacy in reducing compulsive behaviors .
- Clinical Trials : Limited clinical trials have been conducted to evaluate the safety and efficacy of ecopipam in humans. These trials focus on its use for Tourette syndrome and other related conditions.
Data Table: Summary of Applications
Application Area | Description | Research Findings |
---|---|---|
Tourette Syndrome | Reduces tic severity | Positive outcomes reported in children |
Substance Use Disorders | Reduces cravings and relapse rates | Promising results in preclinical studies |
Parkinson’s Disease | Potential to manage dopaminergic therapy symptoms | Ongoing research needed |
Biochemische Analyse
Biochemical Properties
SCH 39166 Hydrobromide interacts with D1 and D5 dopamine receptors, displaying high affinity for these receptors . The nature of these interactions is antagonistic, meaning that SCH 39166 Hydrobromide binds to these receptors and inhibits their activity .
Cellular Effects
The effects of SCH 39166 Hydrobromide on cells are primarily related to its antagonistic action on D1 and D5 dopamine receptors . By inhibiting these receptors, SCH 39166 Hydrobromide can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SCH 39166 Hydrobromide involves binding to D1 and D5 dopamine receptors and inhibiting their activity . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of SCH 39166 Hydrobromide can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of SCH 39166 Hydrobromide can vary with different dosages in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
SCH 39166 Hydrobromide is involved in dopamine signaling pathways . It interacts with D1 and D5 dopamine receptors, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Information on how SCH 39166 Hydrobromide is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .
Subcellular Localization
Information on the subcellular localization of SCH 39166 Hydrobromide and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .
Vorbereitungsmethoden
Die Synthese von SCH 39166 Hydrobromid umfasst mehrere Schritte, beginnend mit der Bildung des Grundgerüsts, gefolgt von der Einführung von funktionellen Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
- Bildung des Benzo[d]naphtho[2,1-b]azepin-Grundgerüsts.
- Einführung der Chlor- und Hydroxygruppen.
- Methylierung des Stickstoffatoms.
- Bildung des Hydrobromidsalzes .
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung spezifischer Katalysatoren und Reaktionsbedingungen beinhalten, um Konsistenz und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Chlorgruppe kann reduziert werden, um den entsprechenden Kohlenwasserstoff zu bilden.
Substitution: Die Chlorgruppe kann durch andere Nukleophile substituiert werden, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethanolat. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Analyse Chemischer Reaktionen
SCH 39166 hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
SCH 39166 hydrobromide exerts its effects by selectively binding to dopamine D1 and D5 receptors, thereby blocking the action of dopamine. This antagonistic action modulates dopamine-related pathways, affecting various physiological and behavioral processes. The molecular targets include the dopamine receptors, and the pathways involved are primarily related to neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
SCH 39166 Hydrobromid ist aufgrund seiner hohen Selektivität für Dopamin-D1- und -D5-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:
SCH 23390: Ein weiterer Dopamin-D1-Rezeptor-Antagonist mit einer anderen chemischen Struktur.
SKF 83566: Ein selektiver Dopamin-D1-Rezeptor-Antagonist mit ähnlichen Bindungseigenschaften.
R(+)-SCH 23390: Ein Enantiomer von SCH 23390 mit höherer Selektivität für Dopamin-D1-Rezeptoren
Diese Verbindungen haben ähnliche pharmakologische Eigenschaften, unterscheiden sich jedoch in ihrer chemischen Struktur und ihrem Selektivitätsprofil, was die Einzigartigkeit von this compound hervorhebt.
Biologische Aktivität
Overview
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] benzazepin-12-ol; hydrobromide, commonly referred to as ecopipam hydrobromide, is a high-affinity antagonist for dopamine D1 and D5 receptors. This compound has garnered attention in pharmacological research due to its selective action on dopamine pathways, making it a valuable tool in the study of various neurological and behavioral conditions.
Property | Value |
---|---|
IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a]benzazepin-12-ol; hydrobromide |
Molecular Formula | C19H20ClNO·Br |
Molecular Weight | 367.73 g/mol |
CAS Number | 137700543 |
Ecopipam acts primarily by binding to dopamine D1 and D5 receptors with high affinity. This binding inhibits the normal signaling pathway mediated by dopamine, leading to a decrease in dopaminergic activity. The selective antagonism is crucial for understanding the role of dopamine in various physiological and pathological processes.
Pharmacological Effects
- Dopamine Receptor Antagonism : Ecopipam selectively blocks D1 and D5 receptors without significant interaction with other dopamine receptor subtypes. This specificity is pivotal for targeted therapeutic strategies in treating disorders linked to dopamine dysregulation.
- Behavioral Studies : Research indicates that ecopipam influences behaviors associated with reward and motivation. Its use in animal models has shown alterations in drug-seeking behavior and other addiction-related responses.
- Neuroscience Applications : The compound is extensively used in neuroscience to elucidate the role of dopamine in mood regulation, cognition, and motor control.
Case Studies and Research Findings
Several studies have highlighted the biological activity of ecopipam:
- Addiction Research : A study demonstrated that ecopipam administration reduced cocaine-seeking behavior in rats, suggesting its potential utility in addiction therapy .
- Anxiety and Depression Models : In preclinical models of anxiety and depression, ecopipam showed promise by modulating dopaminergic signaling pathways that are often disrupted in these conditions .
Toxicology and Safety Profile
Ecopipam exhibits a low toxicity profile in animal studies. However, further research is necessary to fully understand its long-term effects and safety in humans. Current data suggest that it does not significantly affect cardiovascular or respiratory functions at therapeutic doses.
Eigenschaften
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
Record name | SCH 39166 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.